molecular formula C11H13Cl2NO B271532 N-(sec-butyl)-2,4-dichlorobenzamide

N-(sec-butyl)-2,4-dichlorobenzamide

Cat. No. B271532
M. Wt: 246.13 g/mol
InChI Key: JVXMWYNJFMRUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2,4-dichlorobenzamide, commonly known as butachlor, is a herbicide widely used in agriculture to control weeds in rice paddies and other crops. Butachlor belongs to the chloroacetanilide family of herbicides and is known for its selective action against grassy weeds while being relatively safe for non-target plants.

Mechanism of Action

Butachlor acts by inhibiting the synthesis of fatty acids in plants, leading to the disruption of cell membrane integrity and ultimately cell death. The herbicide is absorbed by the roots and transported throughout the plant, where it accumulates in the growing tissues.
Biochemical and physiological effects:
Butachlor has been shown to affect various biochemical and physiological processes in plants, including photosynthesis, respiration, and protein synthesis. In addition, butachlor exposure has been linked to oxidative stress and DNA damage in plants.

Advantages and Limitations for Lab Experiments

Butachlor is a potent herbicide that can be used at low concentrations, making it a useful tool in plant biology research. However, its toxicity and potential environmental impact must be carefully considered when designing experiments.

Future Directions

Further research is needed to better understand the molecular mechanisms of butachlor action and its effects on non-target organisms. In addition, the development of new herbicides based on the butachlor scaffold could lead to more effective and environmentally friendly weed control strategies. Finally, the use of butachlor as a tool in genetic engineering and crop improvement should be explored.

Synthesis Methods

Butachlor can be synthesized through a multi-step process starting from 2,4-dichlorobenzoic acid and sec-butylamine. The reaction involves the formation of an amide bond between the acid and the amine, followed by the chlorination of the resulting compound.

Scientific Research Applications

Butachlor has been extensively studied for its herbicidal properties and its effects on the environment and human health. In addition, recent research has focused on the potential use of butachlor as a tool in biological research.

properties

Product Name

N-(sec-butyl)-2,4-dichlorobenzamide

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

N-butan-2-yl-2,4-dichlorobenzamide

InChI

InChI=1S/C11H13Cl2NO/c1-3-7(2)14-11(15)9-5-4-8(12)6-10(9)13/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

JVXMWYNJFMRUSP-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCC(C)NC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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